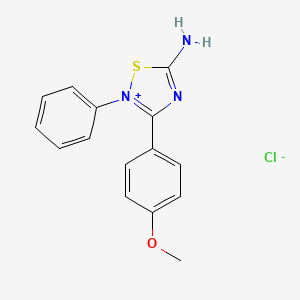

5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride

Overview

Description

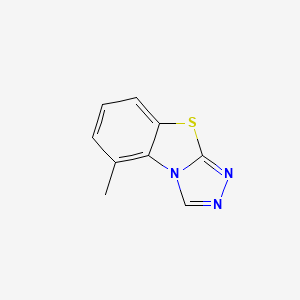

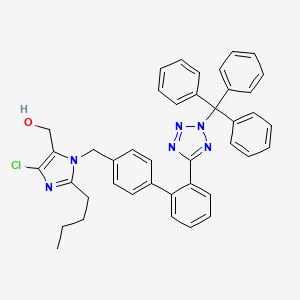

The compound “5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride” is likely a heterocyclic compound due to the presence of a tiadiazolium ring. This ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains phenyl groups and a methoxy group, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exhibit resonance due to the conjugated system of pi bonds in the tiadiazolium and phenyl rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The tiadiazolium ring might also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain melting point, boiling point, solubility in various solvents, and specific optical rotation .Scientific Research Applications

Ultrasound-Promoted Synthesis and Anticancer Activity

Ultrasound-mediated synthesis techniques have facilitated the production of various 5-amino-1,2,4-tiadiazole derivatives, showing significant promise in anticancer applications. Specifically, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives via ultrasound promotion has been reported. These compounds exhibited notable in vitro anticancer activities against several human tumor cell lines, including MCF-7, K562, HeLa, and PC-3, with one compound showing high GI50 values indicative of potent anticancer efficacy. Furthermore, docking studies and ADME predictions have supported the potential of these derivatives as anticancer agents, highlighting the role of 5-amino-1,2,4-tiadiazole structures in developing novel therapeutics (Tiwari et al., 2016).

Corrosion Inhibition

The 5-amino-1,2,4-tiadiazole framework has also found application in corrosion inhibition, particularly for protecting metals such as copper and steel in corrosive environments. Studies on phenyl-substituted amino thiadiazoles, including those with 4-methoxyphenyl groups, have demonstrated their effectiveness as corrosion inhibitors. These compounds adsorb on metal surfaces, forming protective layers that significantly reduce corrosion rates in acidic media. The efficiency of such inhibitors has been linked to their molecular structure, with 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazole showing high inhibition efficiency. The adsorption behavior suggests a physisorption mechanism, supported by quantum chemical calculations (Tang et al., 2009).

Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

Another area of application involves the synthesis of novel organic compounds, such as pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are of interest in medicinal chemistry for their potential therapeutic properties. The reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with various reactants has led to the production of these derivatives, some of which have shown in vitro cytotoxic activity against cancer cell lines. This synthesis route highlights the versatility of 5-amino-1,2,4-tiadiazole derivatives in constructing complex molecules with potential biological activity (Hassan et al., 2014).

Mechanism of Action

Target of Action

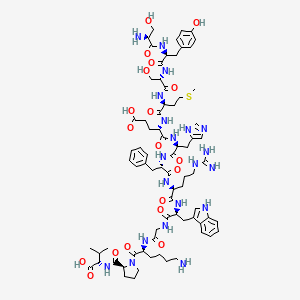

SR31527 (chloride), also known as SR31527 or 5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride, is a potent inhibitor of KIFC1 . KIFC1, also known as kinesin-14a, is a molecular motor protein that plays a crucial role in mitosis .

Mode of Action

SR31527 (chloride) binds directly to KIFC1 with a Kd value of 25.4 nM . It inhibits the microtubule-stimulated KIFC1 ATPase activity . This interaction with KIFC1 results in the inhibition of KIFC1’s function, which is essential for the formation of bipolar spindles during cell division .

Biochemical Pathways

The primary biochemical pathway affected by SR31527 (chloride) is the cell cycle, specifically the mitotic phase. By inhibiting KIFC1, SR31527 (chloride) disrupts the formation of bipolar spindles, a critical step in mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

SR31527 (chloride) has been shown to bind directly to KIFC1 with a Kd value of 25.4 nM . This interaction inhibits the microtubule-stimulated KIFC1 ATPase activity, with an IC50 value of 6.6 µM .

Cellular Effects

SR31527 (chloride) has been found to induce multiple spindle formation in MDA-MB-231, BT549, and MDA-MB-435s cells when applied at a concentration of 50 µM for 24 hours . Additionally, SR31527 (chloride) decreases the cell viability and colony formation of breast cancer cells when applied at concentrations ranging from 0-100 µM over 96 hours to 10-12 days .

Molecular Mechanism

The molecular mechanism of SR31527 (chloride) involves its binding to KIFC1, which leads to the inhibition of the microtubule-stimulated KIFC1 ATPase activity . This results in the induction of multiple spindle formation in certain cells .

Temporal Effects in Laboratory Settings

Over time, SR31527 (chloride) has been observed to decrease the cell viability and colony formation of breast cancer cells

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJBEEIZARNJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

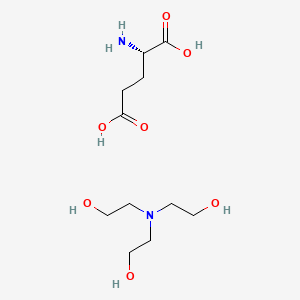

Molecular Formula |

C15H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

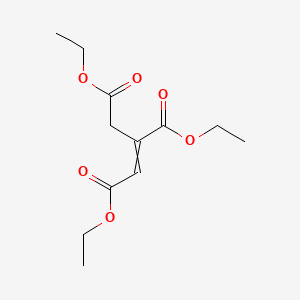

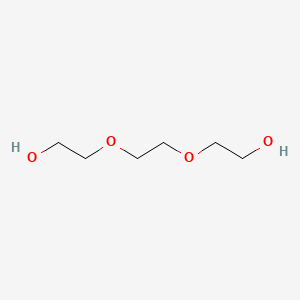

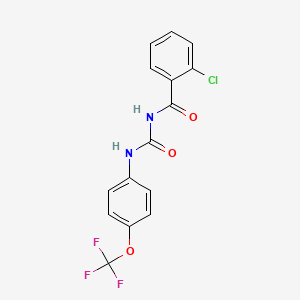

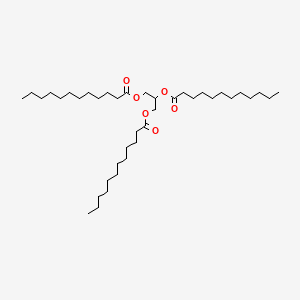

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.